molecular formula C15H12O3 B1342077 3-(2-Acetylphenyl)benzoic acid CAS No. 870245-77-5

3-(2-Acetylphenyl)benzoic acid

Cat. No.: B1342077
CAS No.: 870245-77-5
M. Wt: 240.25 g/mol
InChI Key: PFBSKLBJUOTUOW-UHFFFAOYSA-N
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Description

3-(2-Acetylphenyl)benzoic acid is an organic compound with the molecular formula C15H12O3 It is a derivative of benzoic acid, where the phenyl ring is substituted with an acetyl group at the ortho position

Mechanism of Action

Target of Action

It’s known that phenolic compounds, which this compound is a part of, often interact with proteins, enzymes, and cell membranes, altering their structure and function .

Mode of Action

Phenolic compounds generally exert their effects through various mechanisms, such as antioxidant activity, enzyme inhibition, and interaction with cell signaling pathways . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Phenolic compounds like 3-(2-Acetylphenyl)benzoic acid are biosynthesized in plants through the shikimate and phenylpropanoid pathways . These pathways are responsible for the production of a wide variety of secondary metabolites, including flavonoids, tannins, and lignans

Pharmacokinetics

The pharmacokinetics of phenolic compounds can be influenced by factors such as their chemical structure, the presence of functional groups, and the characteristics of the biological system in which they are present .

Result of Action

Phenolic compounds are known to exert a variety of biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its solubility, absorption, and interaction with targets . Additionally, factors such as temperature and the presence of other compounds can also influence its stability and activity .

Biochemical Analysis

Biochemical Properties

3-(2-Acetylphenyl)benzoic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to undergo reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation . These interactions suggest that this compound may act as a substrate or inhibitor in enzymatic reactions, potentially affecting the activity of enzymes involved in these processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may interact with specific receptors or enzymes, leading to changes in intracellular signaling cascades and alterations in gene expression patterns . These changes can impact cellular metabolism, potentially affecting the production and utilization of energy within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to participate in various chemical reactions, such as those at the benzylic position, which can lead to the formation of reactive intermediates . These intermediates may interact with enzymes, either inhibiting or activating their activity, and can also affect the transcription of specific genes, leading to changes in protein expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness and potential changes in its impact on cellular function . Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular processes, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as enhancing nutrient digestion and improving antioxidant capacity . At higher doses, it may exhibit toxic or adverse effects, potentially leading to cellular damage or disruption of normal physiological processes . It is important to determine the optimal dosage to maximize the compound’s benefits while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound may act as a precursor or intermediate in the biosynthesis of other phenolic compounds, affecting the overall metabolic network within the cell . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function. The compound’s distribution within different cellular compartments can impact its effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. Understanding the mechanisms that govern its subcellular localization is important for elucidating its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Acetylphenyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses an acetyl chloride or acetic anhydride as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

  • **Friedel-Crafts Ac

Properties

IUPAC Name

3-(2-acetylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-10(16)13-7-2-3-8-14(13)11-5-4-6-12(9-11)15(17)18/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBSKLBJUOTUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602462
Record name 2'-Acetyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870245-77-5
Record name 2'-Acetyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The general procedure described in Example 3 was used with 3-chlorobenzoic acid (157 mg, 1.00 mmol), 2-acetylphenylboronic acid (179 mg, 1.20 mmol), Pd(OAc)2 (2.2 mg, 0.010 mmol, 1 mol %), sodium 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl-3′-sulfonate (10.0 mg, 0.020 mmol, 2 mol %), K2CO3 (414 mg, 3.00 mmol), water (2.0 mL), 10 h, 100° C. The product was isolated as a light yellow solid (233 mg, 97%). Mp=143° C. 1H NMR (400 MHz, CDCl3) δ: 12.60 (br-s, 1H), 8.05 (m, 1H), 7.65 (d, 1H, J=7.2 Hz), 7.58-7.55 (m, 3H), 7.49 (d, 1H, J=7.2 Hz), 7.42 (d, 1H, J=7.6 Hz), 2.16 (s, 3H). 13C NMR (125 MHz, CDCl3) δ: 204.3, 172.2, 141.7, 140.7, 139.9, 134.7, 131.5, 131.0, 130.7, 130.3, 129.9, 129.2, 128.7, 128.4, 30.8. IR (neat, cm−1): 3419, 2517, 1686, 1018. Anal. Calcd for C15H12O3: C, 74.99; H, 5.03. Found: C, 75.04; H, 5.06.
Quantity
157 mg
Type
reactant
Reaction Step One
Quantity
179 mg
Type
reactant
Reaction Step One
Name
Quantity
414 mg
Type
reactant
Reaction Step One
Quantity
2.2 mg
Type
catalyst
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
97%

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